Enhanced Solubility of 1,3-Benzoxazole-2-sulfonic Acid Over Unsubstituted Benzoxazole
The presence of the sulfonic acid group at the 2-position imparts significantly enhanced polarity and aqueous solubility to 1,3-benzoxazole-2-sulfonic acid compared to the unsubstituted benzoxazole core . This is a qualitative but well-established class-level inference; the parent benzoxazole is lipophilic, while the sulfonic acid derivative is highly polar and water-soluble. This enhanced solubility is critical for its utility in creating water-soluble drug candidates and probes, a key limitation for many unfunctionalized benzoxazole derivatives.
| Evidence Dimension | Aqueous Solubility / Polarity |
|---|---|
| Target Compound Data | High solubility in water (qualitative) |
| Comparator Or Baseline | Benzoxazole (unsubstituted) |
| Quantified Difference | Qualitative difference: high solubility vs. low solubility |
| Conditions | Not applicable (class-level inference from structural features) |
Why This Matters
The dramatically improved water solubility is a critical differentiator for applications in aqueous biological systems and for downstream synthetic modifications in polar solvents.
